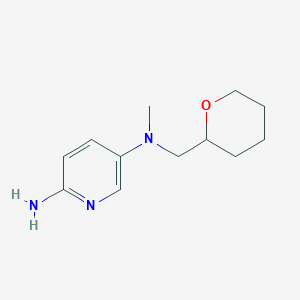![molecular formula C26H48N4O8-2 B11820841 tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, ethanedioate (2:1) is a chemical compound with the molecular formula C12H24N2O2.C2H2O4. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, ethanedioate (2:1) typically involves the reaction of tert-butyl carbamate with trans-4-(aminomethyl)cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high production rates. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, ethanedioate (2:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents under controlled temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, ethanedioate (2:1) is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester
- tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalic acid
Uniqueness
Carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, ethanedioate (2:1) is unique due to its specific structural configuration and reactivity. It offers distinct advantages in terms of stability and reactivity compared to similar compounds, making it valuable for various applications .
Properties
Molecular Formula |
C26H48N4O8-2 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate |
InChI |
InChI=1S/2C12H24N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h2*9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/p-2 |
InChI Key |
CBHLFZILWBPRKT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN.CC(C)(C)OC(=O)NC1CCC(CC1)CN.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)



![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
